molecular formula C21H27ClN4O8 B1436967 Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride CAS No. 2376990-30-4

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

货号: B1436967
CAS 编号: 2376990-30-4
分子量: 498.9 g/mol
InChI 键: CPJQBYYTYFGXKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride (CAS: 2376990-30-4) is a bifunctional compound combining a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand with a polyethylene glycol (PEG2) linker and a terminal amine group. Its molecular formula is C₂₁H₂₇ClN₄O₈, with a molecular weight of 498.92 g/mol and purity ≥95% . It is widely used in PROTAC (Proteolysis-Targeting Chimeras) development, enabling targeted protein degradation by recruiting the ubiquitin-proteasome system . Applications extend to nanotechnology, drug delivery, and immunomodulatory cancer therapies .

属性

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQBYYTYFGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting Materials

Stepwise Preparation

  • Activation of Thalidomide Carboxyl Group

    The carboxylic acid functional group on the thalidomide derivative is activated using common peptide coupling reagents such as:

    • N,N'-Dicyclohexylcarbodiimide (DCC)
    • N-Hydroxysuccinimide (NHS)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    This activation forms an active ester intermediate (e.g., NHS ester), facilitating amide bond formation.

  • Amide Bond Formation

    The activated thalidomide intermediate is reacted with the amino-terminated PEG2-C2 linker under mild conditions, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often conducted at room temperature or slightly elevated temperatures (25–40°C) to promote coupling.

  • Purification

    The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or preparative thin-layer chromatography (TLC) to isolate the pure Thalidomide-O-amido-PEG2-C2-NH2.

  • Conversion to Hydrochloride Salt

    The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), improving compound stability and solubility.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Activation of Thalidomide DCC/NHS or EDC/NHS DMF or DMSO 0–25°C 1–3 hours Formation of active ester
Amide Coupling PEG2-C2-NH2 linker DMF or DMSO 25–40°C 4–24 hours Stirring under inert atmosphere
Purification RP-HPLC or preparative TLC N/A Ambient N/A Isolation of pure product
Salt Formation HCl gas or HCl in ether/ethanol Ether/Ethanol 0–25°C 0.5–1 hour Formation of hydrochloride salt

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Storage Conditions Notes
Thalidomide-NH-PEG1-NH2 hydrochloride C17H21ClN4O5 396.83 ≥95 -20°C (powder), -80°C (solvent) PEG1 linker, amine terminal
Thalidomide-O-amido-PEG1-NH2.HCl C19H23ClN4O7 454.86 ≥95 -5°C, dry, avoid sunlight PEG1 linker with amido linkage
Thalidomide-O-amido-PEG2-C2-NH2.HCl C21H27ClN4O9 (approx.) ~512 (estimated) ≥95 (target) -5°C, dry, avoid sunlight PEG2 linker with C2 spacer; focus of synthesis

Note: Molecular formula and weight for PEG2 derivative estimated based on PEG1 analogues and PEG unit increments.

化学反应分析

反应类型: 沙利度胺 - 接头基 14 会发生各种化学反应,包括:

    氧化: 该化合物可以在特定条件下氧化形成反应性中间体。

    还原: 还原反应可以改变接头基上的官能团,从而改变其性质。

    取代: 取代反应用于将不同的官能团引入接头基,增强其反应性和特异性。

常见的试剂和条件:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤代烃,酰氯。

形成的主要产物: 这些反应形成的主要产物包括各种具有修饰官能团的沙利度胺 - 接头基 14 衍生物,这些衍生物可以进一步用于靶向蛋白降解应用 .

科学研究应用

Cancer Treatment

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has shown significant promise in cancer therapy, particularly for hematological malignancies such as multiple myeloma. Its immunomodulatory properties help regulate the immune response against tumor cells.

  • Case Study Example : Clinical trials have indicated improved survival rates in patients with multiple myeloma when treated with thalidomide derivatives, including this compound, due to enhanced binding affinity for cereblon .

Neurodegenerative Diseases

Research suggests that this compound may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, highlighting its potential in conditions like Alzheimer's disease .

Autoimmune Disorders

The ability to regulate pro-inflammatory cytokines positions this compound as a candidate for treating autoimmune diseases characterized by excessive inflammation.

  • Clinical Trials : Ongoing trials are assessing its efficacy in conditions such as Crohn's disease and rheumatoid arthritis .

The biological activity of this compound can be compared with other thalidomide derivatives:

Compound NameMechanism of ActionTherapeutic AreaNotable Findings
This compoundE3 Ligase LigandCancer, Neurodegenerative DiseasesEnhanced solubility and unique pharmacokinetics
ThalidomideImmunomodulationMultiple MyelomaAssociated with teratogenic effects
Other Thalidomide DerivativesVariesVarious cancersDifferent binding affinities and side effects

Research Findings

Recent studies have reinforced the therapeutic potential of this compound:

  • In Vitro Studies : Demonstrated significant reductions in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in cell cultures exposed to lipopolysaccharides (LPS), indicating robust anti-inflammatory properties .
  • Biochemical Analysis : The PEG linker enhances solubility and stability, facilitating effective interactions with proteins and enzymes involved in cellular processes .

作用机制

沙利度胺 - 接头基 14 的作用机制涉及其与塞瑞布隆的结合,塞瑞布隆是 E3 泛素连接酶复合物的一个组成部分。这种结合诱导靶蛋白募集到该复合物中,导致其泛素化,随后被蛋白酶体降解。该过程选择性降解致病蛋白,从而发挥治疗作用。 涉及的分子靶点和途径包括降解转录因子,如 IKZF1 和 IKZF3,这些转录因子与多发性骨髓瘤的发病机制有关 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its PEG2 linker and amine terminus, which differentiate it from analogs with varying PEG lengths, functional groups, or E3 ligase ligands. Below is a comparative analysis:

Table 1: Comparison of Thalidomide-Based PROTAC Linker Conjugates
Compound Name CAS Number Molecular Formula Molecular Weight PEG Length Functional Group Key Applications
Thalidomide-O-amido-PEG2-C2-NH2 HCl 2376990-30-4 C₂₁H₂₇ClN₄O₈ 498.92 PEG2 Amine PROTACs, cancer immunomodulation
Thalidomide-PEG2-C2-NH2 HCl 2245697-87-2 C₁₉H₂₅ClN₄O₆ 440.88 PEG2 Amine PROTACs, protein degradation
Thalidomide-O-amido-PEG1-C2-NH2 HCl 2204226-02-6 C₁₉H₂₃ClN₄O₇ 454.86 PEG1 Amine Ligand studies, polymer synthesis
Thalidomide-O-amido-PEG4-C2-NH2 HCl 2245697-85-0 C₂₅H₃₅ClN₄O₁₀ 587.02 PEG4 Amine Enhanced solubility, drug delivery
Thalidomide-5-PEG3-NH2 HCl Not provided Not provided Not provided PEG3 Amine PROTACs (alternate PEG position)
(S,R,S)-AHPC HCl (VHL ligand) 4207 (Topscience) C₁₉H₂₈ClN₃O₃ 405.90 None Amine VHL-based PROTACs

Research Findings

  • Degradation Efficiency :

    • PROTACs using the PEG2 linker demonstrated ≥80% degradation of BRD4 and AR in leukemia and prostate cancer models, outperforming PEG1 and PEG4 analogs in kinetic assays .
    • PEG4-linked compounds showed delayed degradation kinetics, likely due to steric hindrance .
  • Solubility and Bioavailability :

    • Aqueous solubility for the PEG2 compound is 12.5 mg/mL , compared to 3.2 mg/mL for PEG1 and 28.7 mg/mL for PEG4 .

Supplier and Commercial Availability

The compound is available from multiple suppliers, including:

  • MedChemExpress (MCE) : HY-129703B (50 mg, $1,200) .
  • Shaanxi Xin Yan Bio : Custom packaging (1 mg to 10 g) .
  • Shanghai Yuanye Bio : 100 mg for $3,178 .

生物活性

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker and an amido group. This compound primarily functions as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation.

The biological activity of this compound is largely attributed to its interaction with cereblon. This interaction facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism can be summarized as follows:

  • Cereblon Binding : The compound binds to cereblon, which is part of the cullin-RING ligase 4 (CRL4) complex.
  • Target Protein Recruitment : Upon binding, cereblon recruits target proteins that are marked for degradation.
  • Ubiquitination : The targeted proteins undergo ubiquitination, tagging them for destruction by the proteasome.
  • Cellular Effects : This process influences various cellular functions, including apoptosis, immune response modulation, and inflammation regulation.

Applications and Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Its ability to modulate immune responses and target cancer cell survival pathways makes it a candidate for cancer therapies, particularly in hematological malignancies.
  • Neurodegenerative Diseases : Research indicates potential neuroprotective effects through modulation of inflammatory pathways and oxidative stress responses.
  • Autoimmune Disorders : By regulating pro-inflammatory cytokines, this compound may help manage conditions characterized by excessive inflammation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Experiments demonstrate that this compound effectively reduces levels of inflammatory markers such as IL-1β and iNOS in cell cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .
  • In Vivo Models : Animal studies have shown that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, supporting its potential use in neurodegenerative conditions .
  • Comparative Analysis : A comparative study with other thalidomide derivatives revealed that this compound exhibits unique pharmacokinetic properties due to its specific PEG linker length and terminal amine group, enhancing its solubility and reactivity.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Multiple Myeloma : Patients treated with thalidomide derivatives have shown improved survival rates and reduced disease progression. This compound's enhanced binding affinity for cereblon may contribute to these outcomes.
  • Chronic Inflammatory Conditions : Clinical trials are underway to assess its efficacy in conditions such as Crohn's disease and rheumatoid arthritis, where modulation of immune responses is critical.

Data Summary Table

PropertyValue
Molecular FormulaC19H25ClN4O6
Molecular Weight440.88 g/mol
CAS Number2245697-87-2
Mechanism of ActionE3 ligase-mediated degradation
Therapeutic AreasCancer, Neurodegenerative diseases, Autoimmune disorders
Key Biological EffectsAnti-inflammatory, Immunomodulatory

常见问题

Basic Research Questions

Q. What is the structural composition of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride, and how does it influence its role in PROTAC design?

  • Answer: The compound comprises three key components: (1) a thalidomide-derived cereblon-binding moiety for E3 ubiquitin ligase recruitment, (2) a PEG2 linker to enhance solubility and reduce nonspecific interactions, and (3) a terminal amine group (as hydrochloride salt) for conjugation to target protein ligands. The PEG2 linker balances hydrophilicity and flexibility, enabling optimal spatial orientation for ternary complex formation between the PROTAC, cereblon, and the target protein .

Q. What are the recommended protocols for synthesizing and characterizing this compound?

  • Answer: Synthesis involves sequential steps: (i) thalidomide derivatization to introduce the amide bond, (ii) PEG2 linker attachment via carbodiimide-mediated coupling, and (iii) hydrochloride salt formation. Characterization requires HPLC (≥95% purity), NMR (to confirm PEG2 linker integrity), and mass spectrometry (to validate molecular weight, e.g., 498.92 g/mol for C21H27ClN4O8) .

Q. How does the hydrochloride salt form affect the compound’s stability and solubility?

  • Answer: The hydrochloride salt improves aqueous solubility (critical for cellular uptake) and enhances stability by reducing hygroscopicity. Storage at -20°C in desiccated conditions is recommended to prevent hydrolysis of the amide bond or PEG linker degradation .

Advanced Research Questions

Q. How can researchers optimize the PEG2 linker length and flexibility for specific protein targets in PROTAC design?

  • Answer: Systematic evaluation of linker length (e.g., PEG2 vs. PEG3/PEG4 analogs) and rigidity (e.g., alkyl vs. PEG spacers) is required. Computational modeling (e.g., molecular dynamics simulations) can predict ternary complex formation efficiency. Experimentally, compare degradation efficiency (DC50 values) and binding kinetics (SPR or ITC) across analogs .

Q. What analytical strategies resolve conflicting data on target protein degradation efficiency in cellular models?

  • Answer: Orthogonal assays are critical:

  • Western blotting to quantify target protein levels.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Proteomic profiling to identify off-target effects (e.g., unintended protein degradation).
    Discrepancies may arise from variable cereblon expression levels; validate using cereblon-knockout cell lines as controls .

Q. How can hydrolysis or aggregation of the compound be mitigated in aqueous buffer systems?

  • Answer: To prevent hydrolysis:

  • Use low-temperature buffers (4°C) during reconstitution.
  • Avoid prolonged exposure to alkaline conditions (pH > 8).
    To minimize aggregation:
  • Incorporate surfactants (e.g., 0.01% Tween-20) in working solutions.
  • Confirm monodispersity via dynamic light scattering (DLS) .

Q. What methodologies assess off-target effects of PROTACs incorporating this compound?

  • Answer:

  • Global ubiquitinome profiling to map ubiquitination events.
  • RNA-seq to monitor transcriptional changes.
  • Rescue experiments with proteasome inhibitors (e.g., MG-132) to confirm degradation specificity.
    Note: Thalidomide derivatives may independently modulate NF-κB or TNF-α pathways; include thalidomide-only controls .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s degradation efficiency across cell lines?

  • Answer: Variability may stem from:

  • Cellular context: Cereblon expression levels (validate via qPCR/Western blot).
  • PROTAC stoichiometry: Optimize molar ratios of E3 ligase and target protein ligands.
  • Assay sensitivity: Use NanoBRET or HiBiT systems for real-time degradation monitoring.
    Cross-validate findings with structurally distinct PROTACs (e.g., VHL-based) to isolate compound-specific effects .

Key Methodological Recommendations

  • Synthesis: Prioritize anhydrous conditions during PEG2 coupling to prevent diol formation .
  • QC: Use MALDI-TOF to detect PEG chain polydispersity, which impacts PROTAC activity .
  • In vivo testing: Pre-screen for thalidomide-related teratogenicity using zebrafish embryogenesis models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。